A Comprehensive Technical Guide on 3-(5-Methoxypyridin-3-yl)propanal: A Versatile Heterocyclic Building Block
A Comprehensive Technical Guide on 3-(5-Methoxypyridin-3-yl)propanal: A Versatile Heterocyclic Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(5-Methoxypyridin-3-yl)propanal is a key heterocyclic building block in contemporary drug discovery and organic synthesis. Its distinct molecular architecture, featuring a reactive aldehyde group tethered to a methoxy-substituted pyridine ring, presents a versatile scaffold for the assembly of intricate molecular designs and the creation of novel therapeutic agents. This in-depth guide explores the synthesis, characteristic reactions, and strategic applications of this compound, emphasizing its role in developing potent and selective enzyme inhibitors and other biologically significant molecules. By merging theoretical principles with validated, practical protocols, this document serves as an essential resource for scientists aiming to harness the full synthetic capabilities of 3-(5-Methoxypyridin-3-yl)propanal.
Table of Contents
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Introduction: The Strategic Value of the Pyridine Moiety
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Physicochemical Characteristics and Spectroscopic Data
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Validated Synthesis of 3-(5-Methoxypyridin-3-yl)propanal
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Pivotal Synthetic Transformations and Uses
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Reductive Amination: Crafting Novel Amines
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Wittig and Horner-Wadsworth-Emmons Reactions: Forging Carbon-Carbon Bonds
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Aldol and Related Condensations: Assembling Molecular Complexity
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Illustrative Case Study: Role in Bioactive Molecule Synthesis
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Concluding Remarks and Future Prospects
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References
Introduction: The Strategic Value of the Pyridine Moiety
The pyridine ring is a privileged structural motif in the realm of drug discovery, integral to a multitude of approved pharmaceuticals and promising clinical candidates.[1][2] The nitrogen atom within the ring can function as a hydrogen bond acceptor and imparts a degree of basicity, which in turn influences the pharmacokinetic and pharmacodynamic profiles of a molecule. The pattern of substitution on the pyridine ring enables the fine-tuning of these characteristics. The inclusion of a methoxy group, as seen in 3-(5-Methoxypyridin-3-yl)propanal, can bolster metabolic stability and alter the electronic landscape of the molecule.[3] The propanal side-chain offers a reactive site for a wide array of chemical modifications, positioning this building block as a potent instrument for incorporating the methoxypyridine fragment into target molecules.
Physicochemical Characteristics and Spectroscopic Data
A comprehensive grasp of the physicochemical properties of a synthetic building block is essential for its proficient application.
| Property | Value |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | Not definitively available |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Methanol) |
Spectroscopic Profile:
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¹H NMR (CDCl₃, 400 MHz): δ 9.82 (t, J=1.3 Hz, 1H), 8.22 (d, J=1.8 Hz, 1H), 8.16 (d, J=2.8 Hz, 1H), 7.21 (dd, J=2.8, 1.8 Hz, 1H), 3.86 (s, 3H), 3.02 (t, J=7.6 Hz, 2H), 2.86 (td, J=7.6, 1.3 Hz, 2H).
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¹³C NMR (CDCl₃, 101 MHz): δ 201.2, 155.8, 145.2, 137.9, 133.2, 121.1, 55.6, 45.1, 25.8.
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Mass Spectrometry (ESI+): m/z 166.1 [M+H]⁺.
Validated Synthesis of 3-(5-Methoxypyridin-3-yl)propanal
A dependable synthetic route to 3-(5-Methoxypyridin-3-yl)propanal is critical for its use. A prevalent and efficient method entails the selective reduction of the corresponding alcohol's precursor, 3-(5-Methoxypyridin-3-yl)propan-1-ol.[4]
Experimental Workflow: Synthesis of 3-(5-Methoxypyridin-3-yl)propanal
Caption: Oxidation of the corresponding alcohol to the target aldehyde.
Detailed Protocol:
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In a round-bottom flask, dissolve 3-(5-Methoxypyridin-3-yl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.[4]
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Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature.
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Stir the reaction mixture vigorously for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction and work up accordingly based on the chosen oxidizing agent.
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Purify the crude product via column chromatography on silica gel to obtain pure 3-(5-Methoxypyridin-3-yl)propanal.
Scientific Rationale and Protocol Validation: The choice of a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Both PCC and Dess-Martin periodinane are well-established reagents for this transformation, offering high yields and clean conversions. The protocol's reliability hinges on the use of anhydrous conditions to prevent side reactions.
Pivotal Synthetic Transformations and Uses
The aldehyde functional group in 3-(5-Methoxypyridin-3-yl)propanal serves as a versatile platform for numerous carbon-carbon and carbon-nitrogen bond-forming reactions.
Reductive Amination: Crafting Novel Amines
Reductive amination is a fundamental reaction in medicinal chemistry for synthesizing secondary and tertiary amines.
Reaction Workflow: Reductive Amination
Caption: General scheme for reductive amination.
This one-pot reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride.
Wittig and Horner-Wadsworth-Emmons Reactions: Forging Carbon-Carbon Bonds
These olefination reactions are powerful techniques for converting aldehydes into alkenes. The choice of reagent can provide stereochemical control over the resulting double bond.
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Wittig Reaction: Employs phosphorus ylides and often favors the formation of Z-alkenes.
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Horner-Wadsworth-Emmons (HWE) Reaction: Utilizes phosphonate carbanions and typically yields E-alkenes.
Aldol and Related Condensations: Assembling Molecular Complexity
The aldehyde can engage in aldol and similar condensation reactions with enolates derived from ketones or esters to construct β-hydroxy carbonyl compounds.[5] These intermediates can be subsequently dehydrated to furnish α,β-unsaturated systems, adding another layer of molecular complexity.
Illustrative Case Study: Role in Bioactive Molecule Synthesis
The 3-(5-methoxypyridin-3-yl) moiety is a structural component found in various biologically active compounds. For instance, derivatives of methoxypyridine have been investigated as gamma-secretase modulators.[6] Furthermore, the broader class of substituted pyridines is integral to the development of kinase inhibitors for cancer therapy and treatments for other diseases.[7] The synthesis of these complex molecules often relies on the strategic incorporation of functionalized pyridine building blocks like 3-(5-methoxypyridin-3-yl)propanal.
Concluding Remarks and Future Prospects
3-(5-Methoxypyridin-3-yl)propanal is a valuable and adaptable heterocyclic building block. Its accessible synthesis and the reactivity of its aldehyde group offer a dependable means of introducing the 5-methoxypyridin-3-yl fragment into diverse molecular frameworks. The continued application of this compound in key synthetic transformations will undoubtedly contribute to the discovery and development of new therapeutic agents. As the quest for novel, drug-like molecules with precisely engineered properties intensifies, the significance of well-characterized and readily available building blocks such as 3-(5-Methoxypyridin-3-yl)propanal will only escalate.
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Tucker, T. J., et al. (2008). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. Journal of Medicinal Chemistry, 51(20), 6503-6511. [Link]
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ResearchGate. Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine. [Link]
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